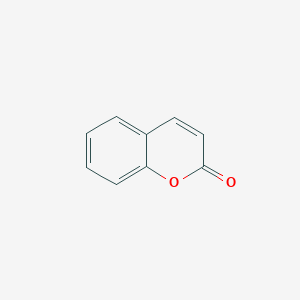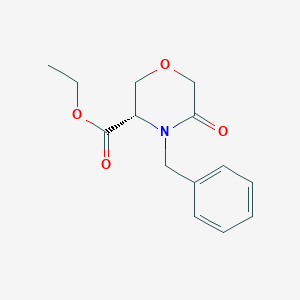
5-Chloro-3-(4-nitrophenyl)-4-isoxazolecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the nitrophenyl and chloro groups in this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carboxylic acid.
Reduction: 3-(4-Aminophenyl)-5-chloroisoxazole-4-carbaldehyde.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学研究应用
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(4-Aminophenyl)-5-chloroisoxazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
4-Nitrophenylchloroformate: Contains a nitrophenyl group and a chloroformate group, used in different chemical reactions.
Uniqueness
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities, making it a valuable compound in various fields of research.
属性
CAS 编号 |
108471-52-9 |
|---|---|
分子式 |
C10H5ClN2O4 |
分子量 |
252.61 g/mol |
IUPAC 名称 |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClN2O4/c11-10-8(5-14)9(12-17-10)6-1-3-7(4-2-6)13(15)16/h1-5H |
InChI 键 |
OEXVLZNBPAVYII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
同义词 |
5-CHLORO-3-(4-NITROPHENYL)-4-ISOXAZOLECARBOXALDEHYDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)












